molecular formula C18H15N3O4 B2480518 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide CAS No. 1903432-81-4

4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide

Cat. No.: B2480518
CAS No.: 1903432-81-4
M. Wt: 337.335
InChI Key: LGGNYCWKLYYGRU-UHFFFAOYSA-N
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Description

4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cinnolinyl group: This step may involve the reaction of the chromene derivative with a cinnolinyl precursor under specific conditions, such as heating or using a catalyst.

    Amidation reaction: The final step could involve the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new derivatives with potential biological activities.

    Catalysis: It could serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: The compound might act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug development: Due to its potential biological activities, it could be explored as a lead compound in drug discovery programs.

Industry

    Material science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved could include enzyme inhibition, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: These compounds share the chromene core and may exhibit similar biological activities.

    Cinnolinyl derivatives: Compounds with the cinnolinyl group might have comparable properties and applications.

Uniqueness

The uniqueness of 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-14-9-16(25-15-4-2-1-3-12(14)15)18(24)19-11-5-6-13-10(7-11)8-17(23)21-20-13/h1-4,8-9,11H,5-7H2,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGNYCWKLYYGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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